molecular formula C16H13Cl3N2O4 B11941240 3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide

Cat. No.: B11941240
M. Wt: 403.6 g/mol
InChI Key: RGGULARROOVJQR-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C16H13Cl3N2O4. It is characterized by the presence of a benzamide group, a trichloroethyl group, and a nitrophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trichloroethyl group can be reduced to a simpler ethyl group.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Aminophenoxy derivatives: Formed from the reduction of the nitro group.

    Simplified ethyl derivatives: Resulting from the reduction of the trichloroethyl group.

    Substituted phenoxy derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide
  • 3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide
  • 3-methyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]benzamide

Uniqueness

3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl3N2O4

Molecular Weight

403.6 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N2O4/c1-10-3-2-4-11(9-10)14(22)20-15(16(17,18)19)25-13-7-5-12(6-8-13)21(23)24/h2-9,15H,1H3,(H,20,22)

InChI Key

RGGULARROOVJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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